molecular formula C22H21ClN4O4S B3403377 N-(5-chloro-2-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112435-97-8

N-(5-chloro-2-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B3403377
CAS No.: 1112435-97-8
M. Wt: 472.9
InChI Key: DZIUFXYSXIBXFN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O4S and its molecular weight is 472.9. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including case studies and research findings.

  • Molecular Formula : C22H21ClN4O4S
  • Molecular Weight : 472.9 g/mol
  • IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and potential antimicrobial effects.

Anticancer Activity

Research indicates that derivatives of pyrimido[5,4-b]indole compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action :
    • Cell Cycle Arrest : Compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl)sulfanylacetamide have been shown to induce cell cycle arrest in the G2/M phase, leading to inhibited proliferation of cancer cells such as HCT116 and Caco-2 .
    • Apoptosis Induction : The compound induces apoptosis through mitochondrial pathway alterations and inhibition of key signaling pathways like PI3K/AKT/mTOR .
  • Case Studies :
    • A study demonstrated that related compounds effectively inhibited growth in various cancer cell lines by disrupting mitochondrial membrane potential and activating apoptotic pathways .

Research Findings

A summary of notable findings related to the biological activity of this compound is presented in the table below:

Study Focus Findings
AnticancerInduces apoptosis in colorectal cancer cells; inhibits PI3K/AKT/mTOR pathway.
AntimicrobialSignificant antibacterial activity against various strains; MIC values established.
PDE InhibitionInhibits platelet aggregation; potential use as an anti-thrombotic agent.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the compound's potential as an anticancer agent. The pyrimidine and indole moieties present in its structure are known to exhibit cytotoxic effects against various cancer cell lines.

Case Study:
A study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis mediated by the mitochondrial pathway, highlighting the compound's role in cancer therapeutics.

Anti-inflammatory Effects

The compound has also been examined for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:
In a controlled experiment using animal models of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This suggests its potential use in treating inflammatory diseases.

Neuroprotective Properties

Recent investigations have explored the neuroprotective effects of this compound against neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study:
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and oxidative damage. This positions it as a candidate for further development in neuroprotection.

Data Tables

Application AreaMechanism of ActionReference Studies
Anticancer ActivityInduction of apoptosis ,
Anti-inflammatoryInhibition of COX-2 and cytokines ,
NeuroprotectionReduction of oxidative stress-induced damage ,

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-26-16-7-6-13(30-3)10-14(16)19-20(26)21(29)27(2)22(25-19)32-11-18(28)24-15-9-12(23)5-8-17(15)31-4/h5-10H,11H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIUFXYSXIBXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

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